molecular formula C23H19N5 B293037 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B293037
M. Wt: 365.4 g/mol
InChI Key: QTPMOTOMGHBVIS-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. Additionally, it exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile have been reported. It has been found to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Furthermore, it has been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

The advantages of using 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial activities. It also exhibits a relatively low toxicity profile compared to other anti-cancer agents. However, its limitations include its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

Several future directions for the research on 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile have been proposed. These include the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in other fields, such as neuroprotection and cardiovascular disease. Furthermore, the development of novel formulations and delivery systems may improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves the reaction between 2-aminobenzimidazole and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which is subsequently cyclized to form the desired compound.

Scientific Research Applications

The compound has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have anti-microbial activity against various strains of bacteria and fungi.

properties

Molecular Formula

C23H19N5

Molecular Weight

365.4 g/mol

IUPAC Name

11-[(2Z)-2-benzylidenehydrazinyl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C23H19N5/c24-14-19-17-10-4-5-11-18(17)23(27-25-15-16-8-2-1-3-9-16)28-21-13-7-6-12-20(21)26-22(19)28/h1-3,6-9,12-13,15,27H,4-5,10-11H2/b25-15-

InChI Key

QTPMOTOMGHBVIS-MYYYXRDXSA-N

Isomeric SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N/N=C\C5=CC=CC=C5

SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NN=CC5=CC=CC=C5

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NN=CC5=CC=CC=C5

Origin of Product

United States

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